(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
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Overview
Description
(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine typically involves the following steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of 2,6-dichloroaniline with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction forms the intermediate piperazine derivative.
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Imine Formation: : The intermediate piperazine derivative is then reacted with formaldehyde or paraformaldehyde under acidic conditions to form the imine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the pH is adjusted using an acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the methoxy group can lead to the formation of a hydroxyl group.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the imine group to an amine.
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Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide can replace one of the chlorine atoms with a methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine has been explored for various scientific research applications:
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Medicinal Chemistry: : It has been studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its interaction with neurotransmitter receptors makes it a candidate for drug development.
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Pharmacology: : Research has focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. These studies help in understanding its potential efficacy and safety as a drug.
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Biological Studies: : The compound has been used in biological assays to study its effects on cellular processes and signaling pathways. It has shown potential in modulating specific molecular targets.
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Industrial Applications: : In the chemical industry, it is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and compounds.
Mechanism of Action
The mechanism of action of (Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects on signaling pathways are mediated through its binding to receptor sites, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group and piperazine ring but lacks the methoxyphenyl group.
N-(4-(2-Methoxyphenyl)piperazin-1-yl)formamide: This compound has a similar piperazine structure with a methoxyphenyl group but differs in the functional groups attached.
Uniqueness
(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is unique due to the presence of both dichlorophenyl and methoxyphenyl groups attached to the piperazine ring
Properties
IUPAC Name |
(Z)-1-(2,6-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)21-13-14-15(19)5-4-6-16(14)20/h2-8,13H,9-12H2,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCZLJAWGBAZRJ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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